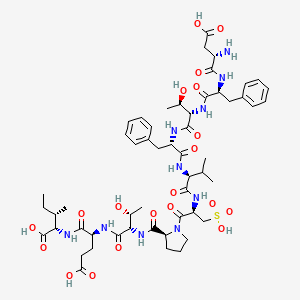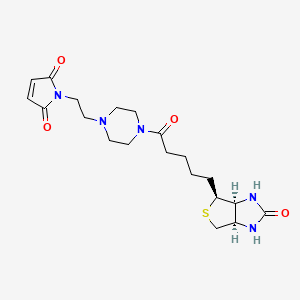
Biotin-PE-maleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PE-maleimide: is a biotinylation reagent that is used to label proteins and other molecules containing sulfhydryl groups. This compound is particularly useful in biochemical and molecular biology applications due to its ability to form stable thioether bonds with thiol groups. The biotin moiety allows for strong binding to avidin or streptavidin, making it a valuable tool for various detection and purification methods.
准备方法
Synthetic Routes and Reaction Conditions: Biotin-PE-maleimide is synthesized through a series of chemical reactions that involve the conjugation of biotin to a maleimide group via a polyethylene glycol (PEG) spacer. The typical synthetic route involves the activation of biotin with a suitable activating agent, followed by the reaction with a maleimide-PEG derivative. The reaction conditions usually require a neutral to slightly basic pH (around 7-7.5) and are carried out in aqueous or organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Biotin-PE-maleimide primarily undergoes thiol-maleimide reactions, where the maleimide group reacts with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and efficient under neutral to slightly basic conditions (pH 6.5-7.5) .
Common Reagents and Conditions:
Reagents: Sulfhydryl-containing compounds such as cysteine residues in proteins.
Conditions: Neutral to slightly basic pH (6.5-7.5), aqueous or organic solvents like DMSO or DMF.
Major Products: The major product of the reaction is a biotinylated protein or peptide, where the biotin moiety is covalently attached to the protein via a stable thioether bond .
科学研究应用
Chemistry: Biotin-PE-maleimide is used in various chemical applications for the biotinylation of molecules, which facilitates their detection and purification. It is particularly useful in affinity chromatography and enzyme-linked immunosorbent assays (ELISA) .
Biology: In biological research, this compound is used to label proteins, peptides, and other biomolecules. This labeling allows for the study of protein-protein interactions, cellular localization, and protein trafficking .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. The biotinylation of antibodies and other therapeutic proteins enhances their detection and purification, improving the efficacy of diagnostic tests and treatments .
Industry: In industrial applications, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes. Its ability to form stable conjugates with proteins makes it a valuable tool in the biotechnology and pharmaceutical industries .
作用机制
Biotin-PE-maleimide exerts its effects through the formation of stable thioether bonds with sulfhydryl groups on proteins and other molecules. The maleimide group reacts specifically with thiol groups, forming a covalent bond that is stable under physiological conditions. The biotin moiety then allows for strong binding to avidin or streptavidin, facilitating the detection and purification of the biotinylated molecule .
相似化合物的比较
Maleimide-PEG-biotin: Similar to Biotin-PE-maleimide but with different PEG spacer lengths.
Iodoacetyl-PEG-biotin: Another biotinylation reagent that reacts with sulfhydryl groups but uses an iodoacetyl group instead of a maleimide group.
Pyridyldithiol-PEG-biotin: Reacts with sulfhydryl groups to form reversible disulfide bonds
Uniqueness: this compound is unique due to its specific reactivity with sulfhydryl groups and the stability of the thioether bonds it forms. The PEG spacer arm enhances the solubility and reduces steric hindrance, making it more efficient in biotinylation reactions compared to other similar compounds .
属性
分子式 |
C20H29N5O4S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
1-[2-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]piperazin-1-yl]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H29N5O4S/c26-16(4-2-1-3-15-19-14(13-30-15)21-20(29)22-19)24-10-7-23(8-11-24)9-12-25-17(27)5-6-18(25)28/h5-6,14-15,19H,1-4,7-13H2,(H2,21,22,29)/t14-,15-,19-/m0/s1 |
InChI 键 |
RJVIONPMLBWCHV-DOXZYTNZSA-N |
手性 SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
规范 SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

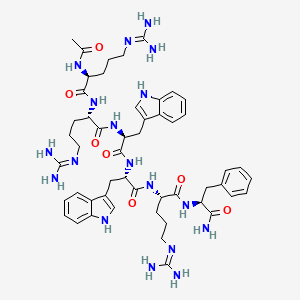
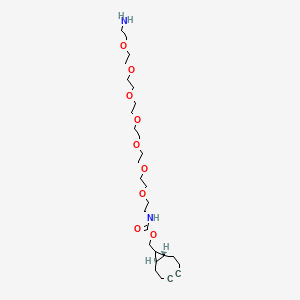
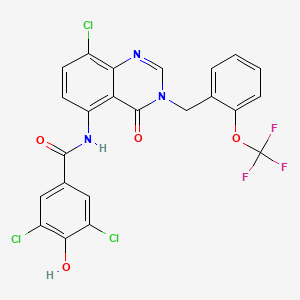
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)


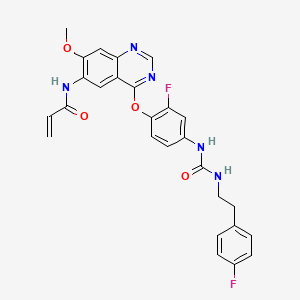
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)
